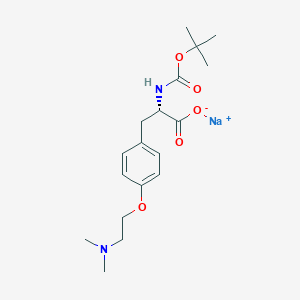
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sodium ion, a tert-butoxycarbonyl (Boc) protecting group, and a dimethylaminoethoxy phenyl group, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoate Backbone: The protected amino acid is then coupled with the appropriate phenyl derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Sodium Ion:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethoxy group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
科学研究应用
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The dimethylaminoethoxy group may enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the dimethylaminoethoxy group, making it less versatile in certain reactions.
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of the dimethylaminoethoxy group, affecting its reactivity and solubility.
Uniqueness
Sodium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoate is unique due to its combination of functional groups, which provide a balance of reactivity, solubility, and stability. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C18H27N2NaO5 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
sodium;(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H28N2O5.Na/c1-18(2,3)25-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)24-11-10-20(4)5;/h6-9,15H,10-12H2,1-5H3,(H,19,23)(H,21,22);/q;+1/p-1/t15-;/m0./s1 |
InChI 键 |
FZFBPMNXCNODKW-RSAXXLAASA-M |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN(C)C)C(=O)[O-].[Na+] |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN(C)C)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
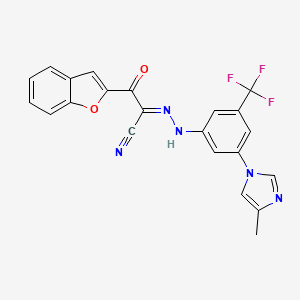
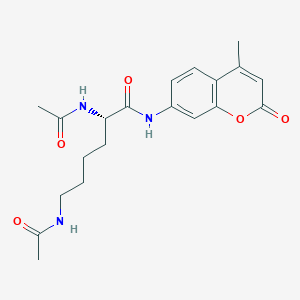
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
![7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13329246.png)
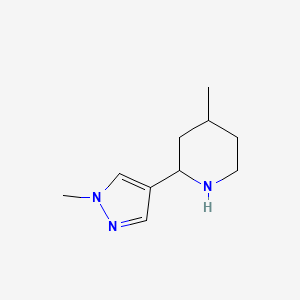
![4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine](/img/structure/B13329266.png)

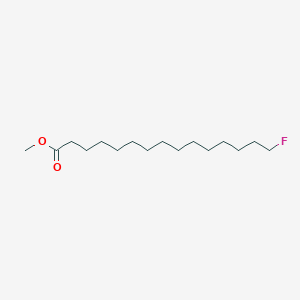
![tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13329287.png)
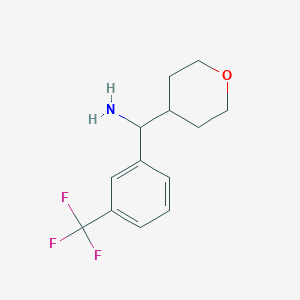
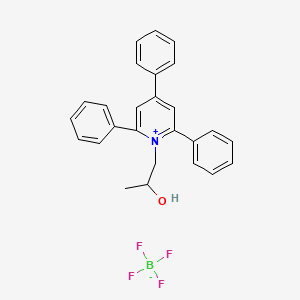
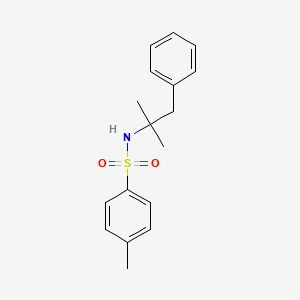
![(S)-4-(Benzyloxy)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13329319.png)
